1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-4-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMIVPNJRBRFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591717 | |

| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214385-64-4 | |

| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, safety considerations, synthesis, and spectroscopic characterization.

Chemical Identity and Structure

CAS Number: 1214385-64-4[1]

Systematic Name: 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene[1]

Common Synonyms: 4-Fluoro-3-(trifluoromethyl)toluene, 2-Fluoro-5-methylbenzotrifluoride[1]

Molecular Formula: C₈H₆F₄[1]

Molecular Weight: 178.13 g/mol [1]

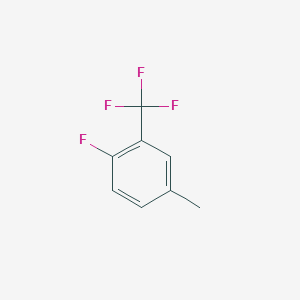

Structure:

Figure 1: Chemical structure of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Physicochemical Properties

A comprehensive table of the key physicochemical properties of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is provided below. It is important to note that while some experimental data is available for related compounds, specific experimental values for this particular isomer are not widely published. Therefore, predicted values from computational models are also included and should be considered with appropriate scientific judgment.

| Property | Value | Source |

| Molecular Weight | 178.13 g/mol | [1] |

| Boiling Point | Predicted: ~150-160 °C | (Predicted based on similar structures) |

| Melting Point | Not available | |

| Density | Predicted: ~1.3 g/cm³ | (Predicted based on similar structures) |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Safety and Handling

GHS Hazard Statements (Anticipated):

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

H304: May be fatal if swallowed and enters airways.[2]

-

H361d: Suspected of damaging the unborn child.[4]

-

H373: May cause damage to organs through prolonged or repeated exposure.[4]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Synthesis and Reactivity

The synthesis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene can be approached through several synthetic strategies common in organofluorine chemistry. A plausible and efficient route involves the cross-coupling of a suitable halogenated precursor with a methylating agent.

Proposed Synthetic Pathway:

A viable precursor for the synthesis is 2-bromo-5-fluorobenzotrifluoride. This starting material can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Heck-type reaction, to introduce the methyl group at the 4-position.

Figure 2: Proposed Suzuki coupling pathway for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction to synthesize the target compound. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization for this particular substrate.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluorobenzotrifluoride (1.0 eq.), methylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a suitable base (e.g., potassium carbonate, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet at approximately δ 2.3-2.5 ppm. The coupling patterns of the aromatic protons will be complex due to coupling with each other and with the fluorine atom.

¹³C NMR (Predicted): The carbon NMR spectrum will display eight distinct signals. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

¹⁹F NMR (Predicted): The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two signals: a singlet for the trifluoromethyl group (around -60 to -65 ppm) and a multiplet for the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹[5]

-

C-F stretching (trifluoromethyl): Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-F stretching (aromatic): ~1200-1270 cm⁻¹

Mass Spectrometry (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern will likely involve the loss of a fluorine atom, a methyl radical, and potentially a CF₂ fragment, which is a common fragmentation pathway for trifluoromethyl-substituted aromatic compounds.[6]

Applications and Significance

Fluorinated organic molecules are of significant interest in drug discovery and development due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[7] The specific substitution pattern of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene makes it a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly influence the electronic properties of the aromatic ring.

References

-

PubChem. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. [Link]

-

NIST. Benzene, 1-fluoro-4-methyl-. [Link]

- Google Patents. Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Supporting Information for a relevant research article providing spectroscopic d

-

ResearchGate. Suzuki coupling reaction of various alkyl bromide with methylboronic acid catalyzed by Pd/SBA-15 a. [Link]

-

National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Stille reaction. [Link]

-

New Jersey Department of Health. Toluene - Hazardous Substance Fact Sheet. [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: toluene. [Link]

-

MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

-

Fluorine notes. DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OSHA. Safety Data Sheet - Toluene, Reagent Grade. [Link]

-

ResearchGate. The Heck C-C coupling reaction of aryl bromides with methyl and butyl acrylates. [Link]

-

ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. [Link]

-

Myers Group, Chem 115. The Stille Reaction. [Link]

-

Royal Society of Chemistry. Supporting Information for a relevant research article. [Link]

-

PubChem. Benzene, 1-fluoro-2-(trifluoromethyl)-. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

-

ResearchGate. Fragmentation of the [M – 15]⁺ ion from the TMS derivative of.... [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

MDPI. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. [Link]

-

YouTube. Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. [Link]

-

PubMed Central. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

-

JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

-

Spectroscopy Online. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Table of Characteristic IR Absorptions. [Link]

Sources

The Solubility Profile of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene: A Technical Guide for Laboratory Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes theoretical principles, analogous compound data, and detailed experimental protocols to offer a robust predictive framework and practical guidance for researchers, scientists, and drug development professionals. The guide covers the molecular basis of solubility, a predicted solubility profile in common laboratory solvents, and comprehensive, self-validating methodologies for both qualitative and quantitative solubility determination.

Introduction: Understanding the Physicochemical Landscape

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene (C₈H₆F₄) is an aromatic compound characterized by a toluene backbone substituted with a fluorine atom and a trifluoromethyl group.[1] The strategic placement of these electron-withdrawing groups significantly influences the molecule's electronic and physical properties, including its solubility. A thorough understanding of its behavior in various solvent systems is paramount for its effective use in synthesis, purification, and formulation development. The principle of "like dissolves like" serves as a foundational concept, suggesting that the solubility of this moderately polar compound will be dictated by the interplay of intermolecular forces between it and the chosen solvent.[2][3]

The presence of the trifluoromethyl group (-CF₃) generally increases the lipophilicity of a molecule.[4] Benzotrifluoride, a structurally related compound, is noted for its miscibility with common organic solvents and its ability to dissolve both standard organic and highly fluorinated molecules.[3][5][6][7] Similarly, 4-fluorotoluene is described as being soluble in organic solvents.[8] These observations provide a strong basis for predicting the solubility behavior of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Predicted Solubility Profile

Based on its molecular structure and the properties of analogous compounds, 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is expected to exhibit good solubility in a range of common laboratory solvents. The following table summarizes the predicted solubility at standard laboratory conditions (approximately 20-25 °C). It is crucial to note that these are predictions and should be experimentally verified for precise quantitative applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Moderate | The aromatic ring and methyl group provide nonpolar character, allowing for van der Waals interactions. |

| Toluene | High | Structural similarity and favorable π-π stacking interactions enhance solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | High | The polarity of the C-F and C-CF₃ bonds allows for dipole-dipole interactions with DCM. |

| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is compatible. | |

| Ethyl Acetate | High | The ester group provides polarity for dipole-dipole interactions. | |

| Acetone | High | The polar carbonyl group in acetone facilitates strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | High | The polar nitrile group and its aprotic nature make it a good solvent for moderately polar compounds. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. | |

| Polar Protic | Methanol | High | The hydroxyl group can engage in dipole-dipole interactions, and the small alkyl chain does not significantly hinder solvation. |

| Ethanol | High | Similar to methanol, ethanol is expected to be a good solvent. | |

| Isopropanol | Moderate to High | The larger alkyl group compared to methanol and ethanol may slightly reduce solubility. | |

| Water | Low to Insoluble | The hydrophobic aromatic ring and trifluoromethyl group are expected to dominate, leading to poor aqueous solubility. |

Theoretical Framework: The Science of Dissolution

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of mixing. In the context of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, the key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar regions of the molecule (the benzene ring and methyl group) and nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The electronegative fluorine and trifluoromethyl groups create a molecular dipole moment, allowing for favorable interactions with polar aprotic solvents such as dichloromethane, acetone, and ethyl acetate.

-

Hydrogen Bonding: While 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene cannot act as a hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. This can contribute to its solubility in polar protic solvents like alcohols, though this interaction is generally weaker than conventional hydrogen bonds.

The poor solubility in water can be attributed to the significant energy required to disrupt the strong hydrogen bonding network of water molecules to create a cavity for the largely hydrophobic solute molecule.

Experimental Determination of Solubility: Protocols and Workflows

Accurate determination of solubility is crucial for many applications. The following section provides detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This rapid method provides a general understanding of a compound's solubility in various solvents.

Protocol:

-

Preparation: Add approximately 10 mg of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene to a small test tube.

-

Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating the mixture.

-

Observation: Observe for the dissolution of the solid. Continue adding the solvent up to a total volume of 1 mL.

-

Classification:

-

Soluble: The compound completely dissolves.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

Diagram of Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[9]

Protocol:

-

Sample Preparation: Add an excess amount of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), to determine the concentration of the dissolved compound.[6][10][11]

Diagram of Quantitative Solubility Workflow (Shake-Flask Method):

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Conclusion

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is predicted to be a versatile compound with high solubility in a broad range of common nonpolar and polar aprotic laboratory solvents, and moderate to high solubility in polar protic solvents, with the exception of water. This solubility profile is a direct consequence of its molecular structure, which allows for a combination of van der Waals forces and dipole-dipole interactions. For precise and critical applications, the experimental protocols outlined in this guide provide a reliable framework for the accurate determination of its solubility. This foundational knowledge is essential for the successful application of this compound in the fields of drug discovery and materials science.

References

- CymitQuimica. (n.d.). CAS 352-32-9: 4-Fluorotoluene.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- PubChem. (n.d.). 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

- ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- The Organic Chemistry Tutor. (2018, April 11). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility [Video]. YouTube.

- JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis.

- ResearchGate. (2025, August 6). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.

- Wikipedia. (n.d.). Trifluorotoluene.

- Pharmaceutical Technology. (n.d.). Quantitative Open-Access HPLC Analysis.

- PubMed Central. (2023, June 10). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety.

- TCI AMERICA. (n.d.). 4-Fluorotoluene | 352-32-9.

- Grokipedia. (n.d.). Trifluorotoluene.

- PubChem. (n.d.). p-Fluorotoluene.

- ChemicalBook. (2025, September 25). Benzotrifluoride | 98-08-8.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- LGC Standards. (n.d.). alpha,alpha,alpha-Trifluorotoluene 2000 µg/mL in Methanol.

- ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).

- UNN. (n.d.). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones.

- Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Abhedananda Mahavidyalaya. (n.d.). Systematic Qualitative Analysis of Organic Compounds.

- RSC Publishing. (2025, December 29). Research advances in understanding the correlations between fluoroacidity and physicochemical properties of molten fluorides.

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from Asian Journal of Pharmaceutical Research website.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Khan Academy. (2020, August 26). Solubility and intermolecular forces | AP Chemistry [Video]. YouTube.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.

- NIH. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.

Sources

- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzotrifluoride | 98-08-8 [chemicalbook.com]

- 4. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]

- 8. CAS 352-32-9: 4-Fluorotoluene | CymitQuimica [cymitquimica.com]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Solvent - Wikipedia [en.wikipedia.org]

Methodological & Application

Catalytic Transformations of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene: A Comprehensive Guide for Synthetic Applications

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is a key aromatic building block in modern medicinal chemistry and materials science. The strategic placement of its fluorine atom, methyl group, and trifluoromethyl group imparts unique electronic and steric properties, making it an attractive scaffold for the synthesis of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the fluorine and methyl substituents provide handles for regioselective functionalization. This guide provides an in-depth exploration of the catalytic transformations of this versatile molecule, offering detailed application notes and field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Strategic Approaches to the Functionalization of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

The reactivity of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene is primarily dictated by the interplay of its substituents. The trifluoromethyl group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution and certain C-H activation pathways. The fluorine atom can also serve as a leaving group in some cross-coupling reactions or as a directing group in C-H functionalization. The methyl group, being weakly electron-donating, can influence the regioselectivity of certain transformations.

This guide will focus on several key catalytic strategies to functionalize this molecule:

-

Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-X (where X is a halogen) or C-H bonds to form new carbon-carbon and carbon-heteroatom bonds.

-

Copper-Catalyzed Transformations: Exploring complementary methods for amination and trifluoromethylthiolation.

-

Photoredox Catalysis: Utilizing visible light to enable novel radical-mediated transformations.

Below, we present detailed protocols and mechanistic insights for each of these approaches.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Modern Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. For a halogenated derivative of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene (e.g., where a hydrogen is replaced by Br or I), several powerful cross-coupling reactions can be employed.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1] The reaction of an aryl halide with an organoboron reagent, catalyzed by a palladium complex, offers broad functional group tolerance and generally high yields.[2]

Conceptual Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of electron-deficient aryl bromides.[3]

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | 393-37-3 | 259.02 | 1.0 | 1.0 |

| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |

| Toluene | 108-88-3 | 92.14 | 5 mL | - |

| Water | 7732-18-5 | 18.02 | 1 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Stir the mixture vigorously and heat to 90 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expertise & Experience:

-

The choice of a phosphine ligand such as triphenylphosphine is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For more challenging couplings, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) may be required.

-

The use of a base is essential to activate the boronic acid for transmetalation.[4] Potassium carbonate is a common and effective choice, but other bases like cesium carbonate or potassium phosphate may offer advantages in specific cases.

-

The biphasic solvent system (toluene/water) is often beneficial for Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which are fundamental in a vast number of pharmaceuticals.

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene with Morpholine

This protocol is based on general procedures for the amination of aryl halides.

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | 393-37-3 | 259.02 | 1.0 | 1.0 |

| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.01 | 0.02 (Pd) |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.67 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |

| Toluene | 108-88-3 | 92.14 | 5 mL | - |

Procedure:

-

In a glovebox, to a dry vial, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol).

-

Add toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

In a separate dry Schlenk flask under an inert atmosphere, add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add the pre-formed catalyst solution to the Schlenk flask, followed by an additional 3 mL of toluene.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to yield the desired aryl amine.

Expertise & Experience:

-

The choice of ligand is critical for the success of Buchwald-Hartwig aminations. Sterically hindered and electron-rich phosphine ligands like XPhos are often necessary for the coupling of challenging substrates.

-

A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

-

The reaction is highly sensitive to air and moisture, so strict anaerobic and anhydrous conditions are essential for optimal results.

Section 2: C-H Functionalization: A Greener Approach to Molecular Complexity

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials.[5] The electron-deficient nature of the aromatic ring in 1-fluoro-4-methyl-2-(trifluoromethyl)benzene makes it a challenging substrate for traditional electrophilic C-H activation. However, palladium-catalyzed C-H functionalization, particularly with the aid of directing groups or specialized ligands, can be a viable approach.[6]

Conceptual Workflow for Directed C-H Functionalization

Caption: Generalized workflow for a palladium-catalyzed directed C-H functionalization reaction.

Protocol: Hypothetical Palladium-Catalyzed C-H Olefination

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | 141872-92-6 | 178.13 | 1.0 | 1.0 |

| Ethyl Acrylate | 140-88-5 | 100.12 | 1.5 | 1.5 |

| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | 224.49 | 0.1 | 0.1 |

| 3-Amino-2-naphthoic acid | 5959-52-4 | 187.19 | 0.3 | 0.3 |

| Ag₂CO₃ (Silver Carbonate) | 534-16-7 | 275.75 | 1.5 | 1.5 |

| Hexafluoroisopropanol (HFIP) | 920-66-1 | 168.04 | 2 mL | - |

Procedure:

-

To a pressure-rated vial, add 1-fluoro-4-methyl-2-(trifluoromethyl)benzene (1.0 mmol), ethyl acrylate (1.5 mmol), Pd(OAc)₂ (0.1 mmol), 3-amino-2-naphthoic acid (0.3 mmol), and silver carbonate (1.5 mmol).

-

Add hexafluoroisopropanol (2 mL) as the solvent.

-

Seal the vial and heat the mixture at 120 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with dichloromethane.

-

Filter the mixture through a pad of celite to remove insoluble silver salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to isolate the desired olefinated product.

Expertise & Experience:

-

The use of a ligand, such as an amino acid derivative, can be crucial for facilitating the C-H activation step in electron-deficient arenes.

-

Silver salts are often used as oxidants in these reactions to regenerate the active Pd(II) catalyst.

-

Highly polar and non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to promote C-H activation reactions.

Section 3: Photoredox Catalysis: A Mild and Sustainable Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions, often proceeding through radical intermediates.[8] This approach can be particularly useful for the functionalization of electron-deficient arenes.

Conceptual Workflow for Photoredox-Catalyzed Trifluoromethylation

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. DE3360389D1 - Process for the preparation of trifluoromethylated benzenic compounds - Google Patents [patents.google.com]

- 5. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

laboratory methods for the preparation of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene derivatives

Strategic Synthesis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Derivatives for Advanced Research Applications

Abstract: This document provides a comprehensive technical guide for the laboratory synthesis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene and its derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind key synthetic routes. Detailed, field-proven protocols for synthesis via diazotization-fluorination (Balz-Schiemann and modern Sandmeyer reactions) and Sandmeyer trifluoromethylation are presented, complete with workflow diagrams, data tables, and critical safety information. This application note is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for accessing this important class of molecules.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine and trifluoromethyl (CF₃) groups into aromatic systems is a cornerstone of modern molecular design, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The CF₃ group enhances metabolic stability and binding affinity, while the fluorine atom can modulate pKa, improve membrane permeability, and block metabolic oxidation sites. The specific substitution pattern of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene presents a valuable building block for creating complex molecules with tailored properties.

The challenge, however, lies in the selective and efficient synthesis of this precise regioisomer. The electron-withdrawing nature of the CF₃ group and the directing effects of the methyl and fluoro substituents demand carefully chosen synthetic strategies. This guide outlines two primary retrosynthetic approaches, providing detailed protocols to empower researchers to select and execute the optimal pathway based on starting material availability and laboratory capabilities.

Overview of Primary Synthetic Strategies

The synthesis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene can be approached from two principal retrosynthetic disconnections, each leveraging a different key bond formation step. The choice between these strategies is often dictated by the commercial availability and cost of the respective aniline precursors.

-

Strategy A: Fluorination of a Precursor. This approach begins with a readily available 4-methyl-2-(trifluoromethyl)aniline and introduces the fluorine atom in the final key step, typically via a diazonium salt intermediate.

-

Strategy B: Trifluoromethylation of a Precursor. This complementary strategy starts with 5-fluoro-2-methylaniline and introduces the trifluoromethyl group, also commonly through a diazonium-mediated reaction.

Figure 1: Retrosynthetic analysis for 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Strategy A: Synthesis via Diazotization-Fluorination

This strategy is arguably the most common, leveraging the conversion of an aromatic amine to a fluorine atom. The process hinges on the formation of an aryldiazonium salt, which then serves as the substrate for fluorination. We present protocols for both the classical Balz-Schiemann reaction and a modern, copper-mediated Sandmeyer-type alternative.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a venerable and reliable method for installing fluorine on an aromatic ring.[3] It involves two distinct stages: the low-temperature diazotization of an aniline with fluoroboric acid (or NaNO₂/HCl followed by HBF₄) to form a stable, isolable aryldiazonium tetrafluoroborate salt, and the subsequent thermal decomposition of this salt to yield the aryl fluoride.[3][4]

Causality and Experimental Rationale:

-

Diazotization: This step must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the sensitive diazonium salt. An excess of acid ensures complete reaction and suppresses side reactions.

-

Decomposition: The tetrafluoroborate anion (BF₄⁻) acts as the fluoride source.[3] Heating provides the energy to overcome the activation barrier for the release of nitrogen gas (a strong thermodynamic driving force) and the formation of the aryl cation intermediate, which is then trapped by fluoride.

Figure 2: Experimental workflow for the Balz-Schiemann reaction.

Protocol 1: Balz-Schiemann Fluorination

Materials:

-

4-Methyl-2-(trifluoromethyl)aniline

-

Fluoroboric acid (HBF₄, 48% in H₂O)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether (anhydrous)

-

Hexane

-

Deionized water

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool a solution of 48% fluoroboric acid (3.0 equiv) to 0 °C in an ice-salt bath.

-

Slowly add 4-methyl-2-(trifluoromethyl)aniline (1.0 equiv) to the stirred HBF₄ solution, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes until a homogenous solution or fine slurry is formed.

-

Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline mixture over 30-45 minutes, maintaining the temperature strictly between 0 and 5 °C.

-

After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

-

Isolation: Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold water, cold diethyl ether, and finally cold hexane to facilitate drying.

-

CRITICAL SAFETY NOTE: Do not allow the isolated diazonium salt to become completely dry in large quantities, as dry diazonium salts can be shock-sensitive and explosive. Proceed to the next step with the damp solid.

-

-

Decomposition: Place the diazonium salt in a flask equipped for distillation. Gently and slowly heat the solid under reduced pressure or with a nitrogen stream. The decomposition typically begins with effervescence (N₂ evolution).

-

Collect the crude aryl fluoride distillate. The decomposition temperature will depend on the substrate's stability but is often in the 100-150 °C range.[3]

-

Purification: Wash the collected distillate with aqueous sodium bicarbonate solution, then water, and dry over anhydrous MgSO₄. The final product can be purified by fractional distillation or flash column chromatography.

| Parameter | Condition | Rationale | Typical Yield |

| Diazotization Temp. | 0–5 °C | Prevents premature diazonium salt decomposition. | N/A |

| Decomposition | Thermal (neat solid) | Provides energy for N₂ loss and C-F bond formation. | 50–70% |

| Solvent | Typically none (neat) or high-boiling inert solvent | Avoids side reactions with solvent. | |

| Key Intermediate | [ArN₂]⁺[BF₄]⁻ | Isolable salt; BF₄⁻ is the fluoride source. | >90% precipitation |

Table 1: Summary of key parameters for the Balz-Schiemann reaction.

Copper-Mediated Sandmeyer Fluorination

Recent advances have revived the Sandmeyer reaction for fluorination, which was historically challenging due to the disproportionation of Cu(I) by fluoride ions. Modern protocols overcome this by using a Cu(I) source in an appropriate solvent like acetonitrile. This method avoids the isolation of potentially hazardous diazonium salts by generating them in situ.[5]

Causality and Experimental Rationale:

-

In Situ Diazotization: Using an alkyl nitrite (e.g., tert-butyl nitrite or amyl nitrite) in an organic solvent allows for the gentle, in situ formation of the diazonium species from the aniline precursor.

-

Copper(I) Catalyst: A Cu(I) source, such as Cu(I) triflate (CuOTf), facilitates the single-electron transfer process that leads to the formation of an aryl radical and the release of N₂, followed by fluorine transfer to generate the final product.[5] This catalytic cycle is often milder and more efficient than high-temperature thermal decomposition.

Protocol 2: One-Pot Cu(I)-Mediated Fluoro-deamination

Materials:

-

4-Methyl-2-(trifluoromethyl)aniline

-

Copper(I) triflate toluene complex (CuOTf·½C₇H₈) or similar Cu(I) source

-

Cesium fluoride (CsF) or Potassium fluoride (KF)

-

tert-Butyl nitrite (tBuONO)

-

Acetonitrile (MeCN, anhydrous)

Procedure:

-

Setup: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the Cu(I) source (e.g., CuOTf, 1.2 equiv) and the fluoride source (e.g., spray-dried CsF, 2.0 equiv).

-

Add anhydrous acetonitrile and stir the suspension.

-

In a separate flask, dissolve 4-methyl-2-(trifluoromethyl)aniline (1.0 equiv) in anhydrous acetonitrile.

-

Add the aniline solution to the reaction vessel, followed by the dropwise addition of tert-butyl nitrite (1.5 equiv) at room temperature.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup: Cool the reaction to room temperature and quench by pouring it into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale | Typical Yield |

| Catalyst | Cu(I) source (e.g., CuOTf) | Mediates single-electron transfer for radical formation. | 60–85%[5] |

| Fluoride Source | CsF, KF | Anhydrous fluoride salt acts as the nucleophile. | |

| Diazotizing Agent | tBuONO, AmylONO | Allows for in situ diazonium formation in organic solvent. | |

| Solvent | Acetonitrile (MeCN) | Coordinates with Cu(I) and solubilizes reagents. |

Table 2: Summary of key parameters for Cu-mediated Sandmeyer fluorination.

Strategy B: Synthesis via Sandmeyer Trifluoromethylation

This strategy introduces the CF₃ group onto a pre-fluorinated aromatic ring. The Sandmeyer trifluoromethylation is a powerful copper-mediated reaction that converts an aryldiazonium salt into an aryl-CF₃ compound using an inexpensive trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent).[6]

Causality and Experimental Rationale:

-

Trifluoromethyl Source: TMSCF₃ serves as a nucleophilic CF₃ source. In the presence of a fluoride initiator (like KF or CsF), it forms a hypervalent silicon species that can transfer a CF₃ group to the copper center.

-

Copper Mediator: A copper(I) salt (e.g., CuI, CuCl) is essential. It is believed to form a copper-trifluoromethyl species, [Cu(CF₃)₂]⁻, which is the active trifluoromethylating agent that reacts with the diazonium salt.[6]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Welcome to the technical support guide for the purification of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene (FMTFB). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.

Section 1: Core Compound Properties

Before attempting any purification, it is essential to understand the physical and chemical properties of the target compound. These properties dictate the most effective purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₄ | PubChem[1] |

| Molecular Weight | 178.13 g/mol | PubChem[1] |

| Appearance | Colorless Liquid | N/A (Typical for similar compounds) |

| Boiling Point (Predicted) | ~150-160 °C at 760 mmHg | N/A (Estimated from similar structures) |

| Density (Predicted) | ~1.3 g/cm³ | N/A (Estimated from similar structures) |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Toluene, Hexanes). Insoluble in water. | General Chemical Principles |

| CAS Number | 1214385-64-4 | PubChem[1] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for crude FMTFB?

For crude FMTFB, which is a liquid at room temperature, fractional vacuum distillation is the most robust and scalable primary purification method. This technique is ideal for separating the target compound from impurities with different boiling points, such as residual solvents, unreacted starting materials, or high-boiling-point byproducts. Given the likely boiling point is above 150 °C, performing the distillation under reduced pressure is crucial to prevent thermal decomposition.

Q2: What are the most common impurities I should expect in my crude material?

The impurity profile heavily depends on the synthetic route. Common impurities may include:

-

Regioisomers: Isomers such as 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene or 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene can form depending on the reaction's selectivity. These are often the most challenging to remove due to very similar boiling points.

-

Starting Materials: Incomplete reactions can leave residual starting materials.

-

Solvents: High-boiling-point reaction solvents like DMF or sulfolane.[2]

-

Reaction Byproducts: Compounds formed from side reactions.

-

Water and Acids/Bases: Residuals from aqueous workup steps.

Q3: How can I effectively assess the purity of my starting material and final product?

A multi-technique approach is recommended for accurate purity assessment:

-

Gas Chromatography (GC): The primary tool for assessing purity. It provides a percentage area purity and can resolve closely related isomers if the correct column and method are used.

-

¹H and ¹⁹F NMR Spectroscopy: NMR is excellent for structural confirmation and identifying specific impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds, as the trifluoromethyl group provides a clean singlet with a characteristic chemical shift, and different fluorine environments will be clearly distinguishable.[3][4]

-

GC-MS: Useful for identifying the mass of unknown impurity peaks seen in the GC trace.

Q4: What specific safety precautions are necessary when handling and purifying this compound?

As with many organofluorine compounds, appropriate safety measures are non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6]

-

Flammability: The compound may be flammable. Keep it away from heat, sparks, and open flames.[7] Ensure all distillation equipment is properly grounded to prevent static discharge.[5]

-

Waste Disposal: Dispose of all chemical waste according to your institution's approved procedures.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q: My distillate is still contaminated with an isomer. The boiling point was not sharp. What should I do?

A: This is a classic problem when dealing with regioisomers that have very close boiling points. A simple distillation is often insufficient.[8]

Causality: The efficiency of a distillation is determined by the number of "theoretical plates" in the system. A simple distillation has only one theoretical plate. To separate compounds with a boiling point difference of less than 25-40 °C, you need a setup with multiple theoretical plates.[9][10]

Solutions:

-

Improve Fractional Distillation:

-

Use a Fractionating Column: The most direct solution is to use a fractionating column (e.g., Vigreux or packed column) placed between the boiling flask and the condenser. This increases the surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.[10]

-

Optimize Distillation Parameters: Slow down the distillation rate (aim for 1-2 drops per second) and ensure the column is well-insulated to maintain a proper temperature gradient.

-

-

Switch to Preparative Chromatography:

-

If distillation fails, preparative column chromatography is the next logical step.[11] Organofluorine compounds can be effectively separated on silica gel.[12]

-

Method: Start with a non-polar eluent system, such as hexanes or petroleum ether, and gradually increase the polarity if needed. The separation relies on small differences in polarity between the isomers. Monitor fractions closely by TLC or GC.

-

Q: After distillation, my product has a persistent yellow or brown color. How can I remove it?

A: Color often indicates the presence of non-volatile, high-molecular-weight, or polymeric impurities that may have partially carried over or formed during heating.

Solutions:

-

Activated Charcoal Treatment: Dissolve the distilled product in a suitable low-boiling solvent (like dichloromethane or diethyl ether). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. Remove the charcoal by filtering through a pad of Celite®. Evaporate the solvent to recover the decolorized product.

-

Silica Gel Plug Filtration: A faster alternative is to pass a solution of the product through a short column ("plug") of silica gel. The polar colored impurities will adsorb onto the silica, while the less polar product elutes.

Q: My final yield is significantly lower than expected after purification. What are the common loss points?

A: Low yield can be attributed to several factors throughout the workflow.

Potential Causes & Solutions:

-

Mechanical Losses: Ensure all joints in your distillation apparatus are properly sealed to prevent vapor loss. During transfers and workup, be meticulous to minimize the material left behind in flasks and funnels.

-

Premature or Late Fraction Collection: Collecting the main fraction over too narrow or too wide a temperature range can significantly impact yield. Use GC analysis of small aliquots to precisely determine the start and end points of your product fraction.

-

Hold-up Volume in Column: A long or densely packed fractionating column can retain a significant amount of material. This "hold-up" volume is a common source of yield loss in fractional distillation.

-

Thermal Decomposition: If the distillation temperature is too high, the product may decompose. Using vacuum distillation is critical to lower the boiling point and mitigate this risk.

Q: I attempted to purify the compound by crystallization, but it keeps oiling out. What's wrong?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is common for compounds with low melting points or when significant impurities are present.[13][14]

Causality: Impurities can disrupt the crystal lattice formation and depress the melting point.[14] Additionally, if the solution is supersaturated at a temperature above the compound's melting point, it will separate as a liquid phase.[13]

Solutions:

-

Increase Initial Purity: First, attempt to increase the purity by another method, like distillation. Crystallization is most effective as a final polishing step.

-

Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature.[15] Experiment with a range of solvents (e.g., pentane, hexane, heptane) or solvent pairs.

-

Slow Cooling: Cool the saturated solution very slowly to allow time for crystal nucleation. A Dewar flask can be used to slow the cooling rate.[16]

-

Seeding: Add a single, pure crystal of the product (if available) to the solution just as it reaches saturation during cooling. This provides a template for crystal growth.

Section 4: Visualized Workflows

Decision Logic for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial analysis of the crude product.

Caption: Decision tree for selecting a purification method.

Standard Fractional Vacuum Distillation Apparatus

This diagram illustrates a standard laboratory setup for fractional vacuum distillation.

Caption: Standard laboratory fractional distillation setup.

References

- Supporting Information for a scientific article. (n.d.). Vertex AI Search.

- EP2266961B1 - Process for the synthesis of organic compounds - Google Patents. (n.d.). Google Patents.

- CN110498730B - Synthetic method of 1,2,4-trifluorobenzene - Google Patents. (n.d.). Google Patents.

-

Benzene, 1-fluoro-4-methyl-. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

-

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Electrochemical Aerobic Epoxidation of Styrenes Catalyzed by Manganese Tetraphenylporphyrin. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

-

The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Fractional distillation. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. Retrieved January 27, 2026, from [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

-

ICprep Series: AOF Sample Preparation for Ion Chromatography and More. (n.d.). Analytik Jena. Retrieved January 27, 2026, from [Link]

-

5.3: Fractional Distillation. (2021). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Angene Chemical. Retrieved January 27, 2026, from [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved January 27, 2026, from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved January 27, 2026, from [Link]

-

Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company. Retrieved January 27, 2026, from [Link]

-

Simple and Fractional Distillation. (2020). YouTube. Retrieved January 27, 2026, from [Link]

-

Crystallisation Techniques. (n.d.). University of York. Retrieved January 27, 2026, from [Link]

-

Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. (2022). Enthalpy Analytical. Retrieved January 27, 2026, from [Link]

-

Purification: Fractional Distillation. (n.d.). University of Rochester. Retrieved January 27, 2026, from [Link]

-

Preparative Chromatography. (n.d.). Gilson. Retrieved January 27, 2026, from [Link]

Sources

- 1. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | C8H6F4 | CID 17953537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. Purification [chem.rochester.edu]

- 11. gilson.com [gilson.com]

- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. science.uct.ac.za [science.uct.ac.za]

- 16. depts.washington.edu [depts.washington.edu]

challenges in the handling and storage of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Technical Support Center: 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

A Guide for Researchers and Development Professionals

Welcome to the technical support guide for 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful handling, storage, and application of this versatile fluorinated building block. This guide is structured in a question-and-answer format to directly address the challenges and nuances you may encounter.

Section 1: Fundamental Properties and Safety

Q1: What are the key physical and chemical properties of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene?

A1: Understanding the fundamental properties is the first step to safe and effective handling. This compound is a colorless liquid at room temperature. Its key structural features—a fluorine atom, a trifluoromethyl (CF₃) group, and a methyl group on a benzene ring—dictate its reactivity. The powerful electron-withdrawing nature of the CF₃ group, positioned ortho to the fluorine, makes the C-F bond susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₆F₄ | - |

| Molecular Weight | 178.13 g/mol | - |

| Appearance | Colorless Liquid | Supplier Data |

| Boiling Point | ~145-147 °C | Estimated from similar compounds[1] |

| Density | ~1.3 g/cm³ | Estimated |

| Key Feature | Electron-deficient aromatic ring | The CF₃ group activates the C-F bond for SₙAr.[2][3][4] |

Q2: What are the primary safety hazards I should be aware of?

A2: The primary hazards are associated with its reactivity and potential as an irritant. Safety Data Sheets (SDS) for structurally similar compounds indicate that it should be handled with care.[5][6][7][8] It is considered a flammable liquid and vapor.[8] Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[6][8] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7]

Section 2: Proactive Handling and Storage

Q3: What are the ideal storage conditions to ensure long-term stability?

A3: The key to long-term stability is preventing its reaction with atmospheric components, primarily moisture. The molecule's electron-deficient nature makes it susceptible to hydrolysis.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is the most critical factor.

-

Temperature: Store in a cool, dry place.[5] Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of any potential degradation reactions.

-

Container: Use a tightly sealed container, preferably with a septum-sealed cap (like a Sure/Seal™ bottle) to allow for the removal of material via syringe without compromising the inert atmosphere.[9][10]

-

Light: Protect from direct sunlight, as with most aromatic compounds, to prevent potential photochemical reactions.[11]

Q4: My experiment is sensitive to trace impurities. How should I handle this compound when weighing and dispensing?

A4: For high-purity applications, you must use air-sensitive techniques to prevent the introduction of water or other nucleophiles.[12][13][14] The primary impurity that can form upon improper handling is the hydrolyzed product, 4-methyl-2-(trifluoromethyl)phenol.

The recommended procedure involves standard syringe and cannula techniques under an inert atmosphere.[9][10][12]

Preventative Action: Rigorously dry all solvents and glassware. Ensure your inert gas line has a drying tube or is from a high-purity source.

Q6: I need to confirm the purity of a newly received bottle. What is a reliable and quick method?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing purity and identifying volatile impurities like the hydrolyzed product. ¹⁹F NMR is also exceptionally powerful for identifying any fluorine-containing impurities.

Experimental Protocol: Purity Verification by GC-MS

-

Sample Preparation:

-

Under an inert atmosphere (in a glovebox or using a Schlenk line), prepare a dilute solution of your compound (~1 mg/mL) in a dry, aprotic solvent like dichloromethane or ethyl acetate. [13] * Use a clean, dry syringe to transfer a small aliquot (~10 µL) of the neat liquid into a sealed GC vial containing the solvent. [10][12]2. GC-MS Parameters (Typical):

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

-

Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

-

MS Detector: Scan range 40-400 m/z, Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Integrate the peak area of the main component to determine its percentage purity.

-

Analyze the mass spectrum of any minor peaks. Look for a molecular ion corresponding to the expected hydrolyzed product (m/z 176 for C₈H₆F₃O⁺) or other potential impurities.

-

Q7: Is the trifluoromethyl (CF₃) group on this compound stable?

A7: Generally, the CF₃ group is very robust and metabolically stable, which is why it's a common feature in pharmaceuticals and agrochemicals. [15][16]However, it is not completely inert. It can be sensitive to certain powerful reagents:

-

Strong Reducing Agents: Reagents like sodium borohydride in specific conditions or alkali metals can potentially reduce the CF₃ group. [17]

-

Strong Lewis Acids: Under harsh conditions, strong Lewis acids can promote C-F bond ionization and subsequent reactions. [18]

For most standard organic transformations (e.g., Suzuki coupling at another position, oxidation of the methyl group), the CF₃ group will remain intact.

References

-

Milner, P. J., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science. Available at: [Link]

-

Merchant, R. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society. Available at: [Link]

-

Le, C. M., et al. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society. Available at: [Link]

-

Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Demkiw, K. M., et al. (2005). Synthesis and Hydrolysis of Aryl Fluoroglycosides. The Journal of Organic Chemistry. Available at: [Link]

-

Neumann, C. N., & Ritter, T. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed. Available at: [Link]

-

Scott, T. G., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

-

Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

-

Angene Chemical. (2023). Safety Data Sheet: 4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene. Available at: [Link]

-

Fujisawa, S., et al. (2001). Kinetic Investigation on the Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Wikipedia. Trifluorotoluene. Available at: [Link]

-

Liu, Y., et al. (2022). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Angewandte Chemie International Edition. Available at: [Link]

-

Tsuchiya, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: [Link]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Available at: [Link]

-

Klumpp, D. A. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ChemistryViews. (2013). Easy Ways to Aryl Fluorides. Available at: [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Available at: [Link]

-

MIT. Handling air-sensitive reagents AL-134. Available at: [Link]

-

Purdue University. Fluorine Safety. Available at: [Link]

-

Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. Available at: [Link]

-

Pharmaffiliates. (2023). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Available at: [Link]

Sources

- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. web.mit.edu [web.mit.edu]

- 11. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chemistryviews.org [chemistryviews.org]

- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 15. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

For researchers and professionals in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. An error in structural assignment, particularly among isomers, can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a development pipeline.

This guide provides an in-depth comparison of methodologies for the structural validation of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene (C₈H₆F₄), a compound whose specific substitution pattern necessitates rigorous analytical confirmation. While various spectroscopic techniques provide essential pieces of the puzzle, single-crystal X-ray crystallography (SC-XRD) remains the unequivocal gold standard for providing a direct visualization of the atomic arrangement in the solid state.[1] We will explore the causality behind the choice of SC-XRD as the definitive arbiter of structure and compare its performance against complementary, yet non-definitive, analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides an unparalleled level of detail, yielding a precise 3D coordinate map of every atom in the crystal lattice. This allows for the direct measurement of bond lengths, bond angles, and torsional angles, leaving no ambiguity about the compound's constitution and conformation in the solid state.[2] For a molecule like 1-fluoro-4-methyl-2-(trifluoromethyl)benzene, where isomers such as 2-fluoro-1-methyl-4-(trifluoromethyl)benzene exist, SC-XRD is the only technique that can definitively distinguish between them by mapping the precise positions of the substituents on the benzene ring.[3]

Experimental Protocol: A Self-Validating Workflow for SC-XRD

The trustworthiness of an SC-XRD structure is derived from a rigorous, multi-stage process where each step contains internal validation checks. The following protocol outlines the necessary steps to achieve an unambiguous structural determination.

Step 1: Crystal Growth (The Critical Prerequisite) The foundation of a successful SC-XRD experiment is the cultivation of a high-quality, single crystal, typically 0.1-0.3 mm in size, free from significant defects. The ordered, repeating arrangement of molecules within the crystal is what allows for the coherent diffraction of X-rays.

-

Methodology: Slow evaporation is a robust starting point for small organic molecules.

-

Dissolve 5-10 mg of purified 1-fluoro-4-methyl-2-(trifluoromethyl)benzene in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a hexane/dichloromethane mixture) in a small, clean vial.

-

Loosely cap the vial to allow for slow solvent evaporation over several days at a constant temperature.

-

Monitor for the formation of clear, well-defined crystals with sharp edges.

-

-

Causality: The slow rate of evaporation is crucial. It allows molecules to deposit onto the growing crystal lattice in the most thermodynamically stable, ordered arrangement, minimizing defects that would degrade diffraction quality.

Step 2: Data Collection A suitable crystal is mounted on a goniometer head and placed within a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration, which sharpens the diffraction data.

-

Methodology:

-